molecular formula C18H18N2O4S B2853691 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034360-80-8

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Katalognummer: B2853691
CAS-Nummer: 2034360-80-8
Molekulargewicht: 358.41
InChI-Schlüssel: SFQOZYWKZMFNNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic small molecule featuring a benzodioxole moiety linked to an isonicotinamide scaffold substituted with a tetrahydrothiophene-3-yloxy group. The benzodioxole group is a common pharmacophore known for enhancing metabolic stability and bioavailability, while the tetrahydrothiophene and isonicotinamide components may contribute to target binding and solubility .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(20-9-12-1-2-15-16(7-12)23-11-22-15)13-3-5-19-17(8-13)24-14-4-6-25-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOZYWKZMFNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Observations :

  • Core Scaffolds: The target compound’s isonicotinamide core distinguishes it from acetamide (C26, SW-C165) and thiazolidinone (9l, 11) analogs. These scaffolds influence electronic properties and hydrogen-bonding capacity .
  • Substituent Effects : The tetrahydrothiophen-3-yloxy group may enhance solubility compared to bromothiophene (C26) or bromobenzyl (SW-C165) substituents, which introduce steric bulk and halogen-mediated interactions .
  • Synthesis: Reductive amination is a common method for benzodioxole-acetamide derivatives (e.g., C26, SW-C165), while thiazolidinones (9l, 11) often involve condensation or cyclization reactions .

Physicochemical and Spectroscopic Properties

Table 2: Physicochemical Data of Selected Analogs
Compound Name Molecular Weight Melting Point (°C) ¹H/¹³C NMR Data Reference
9l N/A 172–233 (decomp.) δ 7.30–6.70 (aromatic H), δ 170–160 (C=O)
C26 N/A N/A δ 7.45 (s, 1H, benzodioxole), δ 4.50 (s, 2H, CH₂)
SW-C165 N/A N/A δ 7.60–7.20 (2-bromobenzyl), δ 3.70 (s, 3H, N-CH₃)
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene…)-ethyl]-2-chloro-acetamide 368.79 N/A δ 8.10 (s, 1H, NH), δ 4.20 (q, 2H, CH₂Cl)

Insights :

  • Thermal Stability: Thiazolidinone derivatives (e.g., 9l) exhibit decomposition at high temperatures, whereas acetamides (C26, SW-C165) may have lower melting points due to flexible backbones .
  • Spectroscopic Trends : Benzodioxole protons resonate near δ 6.70–7.45 in ¹H NMR, while carbonyl groups (C=O, C=S) appear at δ 160–170 in ¹³C NMR .

Q & A

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, and how is purity ensured?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Preparation of the benzo[d][1,3]dioxole derivative.

Functionalization of the tetrahydrothiophene moiety.

Coupling via amidation or nucleophilic substitution under inert conditions.
Key reagents include triethylamine (base) and dimethylformamide (solvent) . Purity is monitored using HPLC (>98% purity threshold) and thin-layer chromatography (TLC) at each step .

Reaction StepSolventCatalystYield (%)Purity Method
Intermediate ADMFNone65TLC (Rf=0.3)
CouplingTHFEDC/HOBt78HPLC

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation requires:
  • 1H/13C NMR for backbone and substituent analysis (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • IR spectroscopy to confirm carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .
  • Mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 413.12).
TechniqueKey Peaks/DataReference Compound
1H NMR (DMSO-d6)δ 4.25 (s, 2H, CH2), δ 6.85–7.10 (m, aromatic)Benzo[d][1,3]dioxole
IR1652 cm⁻¹ (amide C=O)Nicotinamide

Q. What initial biological screening models are used to assess its therapeutic potential?

  • Methodological Answer :
  • In vitro oxidative stress models (e.g., H2O2-induced cell damage): EC50 values compared to controls like ascorbic acid .
  • Anti-inflammatory assays (e.g., LPS-induced TNF-α suppression in RAW 264.7 macrophages) .
  • Neuroprotection studies in primary neurons (e.g., Aβ1–42-induced toxicity) .
Assay TypeModel SystemKey Finding (vs. Control)Reference
Oxidative StressHEK293 cells40% ROS reduction
Anti-inflammatoryMouse macrophagesIC50 = 12 μM (TNF-α)

Advanced Research Questions

Q. How can reaction yields be improved during the coupling of tetrahydrothiophene and isonicotinamide moieties?

  • Methodological Answer :
  • Catalyst optimization : Use Pd(OAc)2/Xantphos for Buchwald-Hartwig amidation (yield increases from 65% to 82%) .
  • Solvent polarity adjustment : Switching from DMF to DMAc reduces byproduct formation .
  • Temperature control : Maintaining 0–5°C during exothermic steps prevents decomposition .
Condition ChangeYield ImprovementByproduct Reduction
Pd(OAc)2/Xantphos+17%30%
DMAc instead of DMF+10%25%

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and bioavailability (e.g., poor oral absorption may explain in vivo inefficacy) .
  • Metabolite identification : Use LC-MS to detect active/inactive derivatives (e.g., sulfoxide formation in liver microsomes) .
  • Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations (e.g., 10 mg/kg vs. 50 μM) .

Q. What structure-activity relationship (SAR) trends are observed in analogs with modified heterocyclic groups?

  • Methodological Answer :
  • Tetrahydrothiophene vs. tetrahydrofuran : Sulfur-containing analogs show 3x higher COX-2 inhibition .
  • Substituent position : Para-methoxy on benzodioxole improves metabolic stability (t1/2 from 2.1 to 4.8 hrs) .
Analog ModificationBiological Activity ChangeMechanism Insight
Tetrahydrofuran replacementReduced anti-inflammatoryLoss of sulfur H-bonding
Methylation at C5Increased solubilityLogP reduction from 3.1 to 2.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.